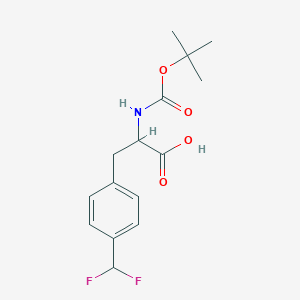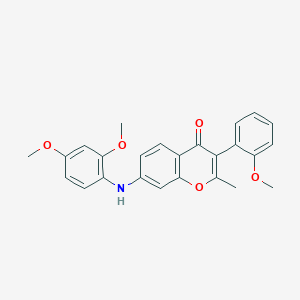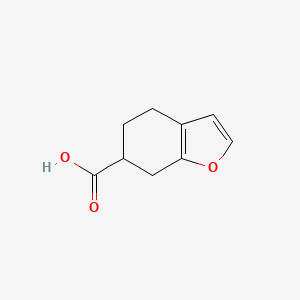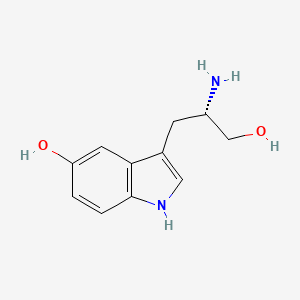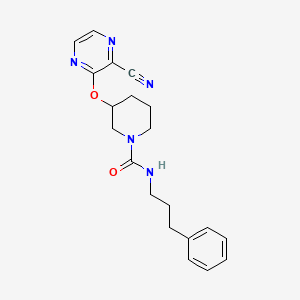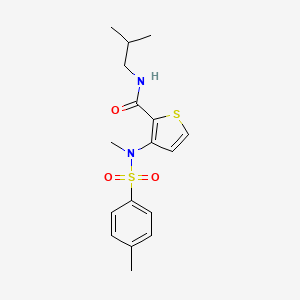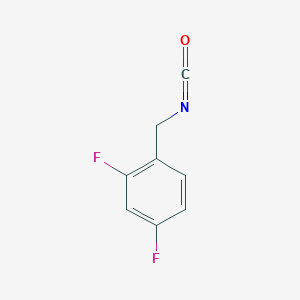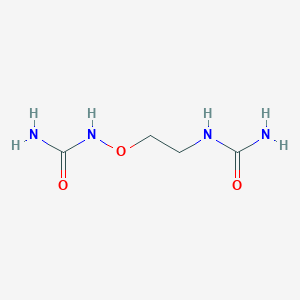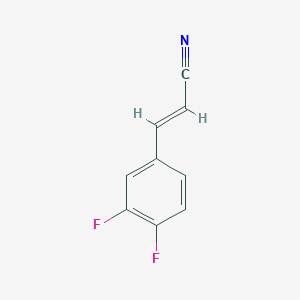
3-(3,4-Difluorophenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3,4-Difluorophenyl)prop-2-enenitrile" is a fluorinated organic molecule that is part of a broader class of compounds with diverse applications in chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar fluorinated organic compounds, their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand "3-(3,4-Difluorophenyl)prop-2-enenitrile".
Synthesis Analysis
The synthesis of fluorinated organic compounds often involves the use of specialized reactions that can introduce fluorine atoms or fluorinated groups into the molecular structure. For example, the Wittig reaction is a common method used to synthesize alkenes with fluorinated substituents, as seen in the synthesis of "3-Ethoxy-4,4,4-trifluorobut-2-enenitrile" . Similarly, "3-(3,4-Difluorophenyl)prop-2-enenitrile" could potentially be synthesized through analogous methods, ensuring the presence of the difluorophenyl group in the final product.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often confirmed using techniques such as X-ray single-crystal determination, as demonstrated in the studies of related compounds . These techniques allow for the precise determination of the geometric parameters of the molecule, which are essential for understanding its reactivity and properties. The molecular geometry can also be compared with computational methods such as Hartree-Fock (HF) and density functional theory (DFT) to predict the behavior of "3-(3,4-Difluorophenyl)prop-2-enenitrile" .
Chemical Reactions Analysis
Fluorinated organic compounds can participate in a variety of chemical reactions, including click reactions to form triazole rings and stereospecific 1,3-dipolar cycloadditions . These reactions are crucial for modifying the structure and enhancing the functionality of the compounds. The reactivity of "3-(3,4-Difluorophenyl)prop-2-enenitrile" can be inferred from these studies, suggesting potential pathways for its further chemical modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which are highly electronegative. This can lead to unique properties such as increased stability and novel reactivity patterns. For instance, the hyperpolarizability and infrared intensities of such compounds can be significant, as reported in the study of a dichlorophenyl-trimethoxyphenyl propenone derivative . The HOMO-LUMO gap and chemical reactivity parameters are also important factors that can be studied both experimentally and theoretically . These properties are likely to be relevant for "3-(3,4-Difluorophenyl)prop-2-enenitrile" as well, providing insights into its potential applications.
科学的研究の応用
Transition Metal Compounds Studies
Research on transition metal compounds, including oxides, nitrides, carbides, and sulfides, highlights their unique physical and chemical properties. The near-edge X-ray absorption fine structure (NEXAFS) technique is pivotal for investigating these compounds' electronic and structural properties, including those with fluorine and other non-metal components. This method aids in understanding the local bonding environment, such as the number of d-electrons, spin configurations, and ligand-field splitting, which are crucial for materials science, catalysis, and environmental science applications (Chen, 1998).
Biologically Produced Diols
The review on biologically produced 1,3-propanediol and 2,3-butanediol emphasizes the importance of these chemicals across various applications. It outlines the separation methods from fermentation broth, which constitute a significant cost in microbial production. The paper discusses the need for improvement in separation technologies to enhance yield, purity, and reduce energy consumption, highlighting areas like aqueous two-phase extraction and pervaporation (Xiu & Zeng, 2008).
Polyfluoroalkyl Chemicals Degradation
The environmental fate of polyfluoroalkyl chemicals, including their microbial degradation, is a critical area of research due to their toxic profiles and regulatory concerns. The review covers biodegradability studies and highlights the potential for microbial degradation pathways, half-lives, and novel intermediates. This research is essential for understanding the environmental impacts and management of these compounds (Liu & Avendaño, 2013).
Oxyfluorination of Hydrocarbons
The oxyfluorination process using metal fluorides presents a promising avenue for C–H to C–F bond conversion, which is critical for synthesizing fluorinated organic compounds. Research indicates that mixed fluorides with a fluoroperovskite structure, such as AgCuF3, show improved conversion and selectivity towards vinyl fluoride, illustrating potential applications in organic synthesis and material science (Albonetti et al., 2008).
Organic Thermoelectric Materials
The mini-review on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials outlines the significant progress and potential for these materials in niche applications. Given PEDOT's attributes such as weight, size, and flexibility, alongside its thermoelectric properties, it stands out as a promising candidate for future research in energy conversion and storage (Yue & Xu, 2012).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
(E)-3-(3,4-difluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDNIVVIHGFEI-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC#N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C#N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)
![4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2519017.png)

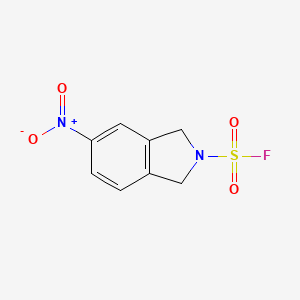
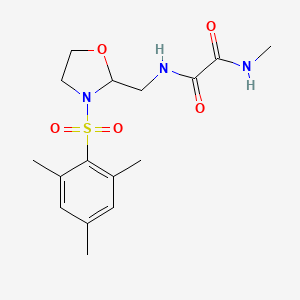
![Ethyl 4-({[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2519023.png)
